Cas no 911305-48-1 (Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester)

Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
-
- Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester
- Di-tert-butyl (6-bromoisoquinolin-1-yl)imidodicarbonate
- Di-tert-butyl (6-bromoisoquinolin-1-yl)iminodicarbonate
- tert-butyl N-(6-bromoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- AS-41160
- MFCD27924172
- Bis(2-methyl-2-propanyl) (6-bromo-1-isoquinolinyl)imidodicarbonate
- tert-butyl N-(6-bromoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate
- 911305-48-1
- Imidodicarbonicacid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl)ester
- 2-(6-Bromo-1-isoquinolinyl)-imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester
- AKOS027339292
-
- MDL: MFCD27924172
- インチ: 1S/C19H23BrN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-8-7-13(20)11-12(14)9-10-21-15/h7-11H,1-6H3
- InChIKey: OPIBVDODUWQCHY-UHFFFAOYSA-N
- ほほえんだ: C(OC(=O)N(C1N=CC=C2C=C(C=CC=12)Br)C(=O)OC(C)(C)C)(C)(C)C
計算された属性
- せいみつぶんしりょう: 422.08412g/mol
- どういたいしつりょう: 422.08412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 68.7Ų
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD449281-250mg |
Di-tert-butyl (6-bromoisoquinolin-1-yl)imidodicarbonate |
911305-48-1 | 97% | 250mg |
¥3303.0 | 2024-04-17 | |
TRC | I186600-50mg |
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester |
911305-48-1 | 50mg |
$ 650.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD449281-1g |
Di-tert-butyl (6-bromoisoquinolin-1-yl)imidodicarbonate |
911305-48-1 | 97% | 1g |
¥8918.0 | 2024-04-17 | |
abcr | AB445479-250 mg |
2-(6-Bromo-1-isoquinolinyl)-imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester; min. 95% |
911305-48-1 | 250MG |
€805.00 | 2022-06-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R142011-250mg |
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester |
911305-48-1 | 97% | 250mg |
¥3633 | 2023-09-07 | |
abcr | AB445479-500mg |
2-(6-Bromo-1-isoquinolinyl)-imidodicarbonic acid 1,3-bis(1,1-dimethylethyl) ester, min. 95%; . |
911305-48-1 | 500mg |
€1355.00 | 2024-04-16 | ||
1PlusChem | 1P00IGYP-250mg |
Imidodicarbonicacid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl)ester |
911305-48-1 | 97% | 250mg |
$538.00 | 2023-12-15 | |
1PlusChem | 1P00IGYP-1g |
Imidodicarbonicacid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl)ester |
911305-48-1 | 97% | 1g |
$1451.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687782-1g |
Di-tert-butyl (6-bromoisoquinolin-1-yl)iminodicarbonate |
911305-48-1 | 98% | 1g |
¥11524.00 | 2024-04-25 | |
Ambeed | A876198-1g |
Di-tert-butyl (6-bromoisoquinolin-1-yl)imidodicarbonate |
911305-48-1 | 97% | 1g |
$1549.0 | 2025-02-28 |
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) esterに関する追加情報
Imidodicarbonic Acid, 2-(6-Bromo-1-Isoquinolinyl)-, 1,3-Bis(1,1-Dimethylethyl) Ester: A Comprehensive Overview
Imidodicarbonic acid derivatives have garnered significant attention in the field of organic chemistry due to their unique structural properties and potential applications in drug design and materials science. Among these derivatives, the compound Imidodicarbonic acid, 2-(6-bromo-1-isoquinolinyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS No. 911305-48-1) stands out as a promising molecule with diverse functional groups and intriguing reactivity. This article delves into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and applications.
The molecular structure of this compound is defined by its imidodicarbonic acid core, which is a central carbon atom double-bonded to two imino groups (-C=N-) and two ester groups (-COOR). The substituents attached to the imidodicarbonic acid backbone play a crucial role in determining its chemical behavior. Specifically, the 6-bromo-1-isoquinolinyl group introduces aromaticity and bromine functionality, while the tert-butyl ester groups provide steric bulk and enhance stability. These features make the compound a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of imidodicarbonic acid derivatives in medicinal chemistry. For instance, researchers have explored their potential as inhibitors of key enzymes involved in metabolic disorders. The 6-bromo-isoquinoline moiety has been shown to exhibit moderate inhibitory activity against certain kinases, making it a valuable component in lead compound design. Additionally, the bulky tert-butyl ester groups can modulate pharmacokinetic properties such as solubility and bioavailability, which are critical for drug development.
The synthesis of this compound involves a multi-step process that combines principles from both organic and organometallic chemistry. A common approach begins with the preparation of the isoquinoline derivative through Friedlander annulation or other cyclization reactions. The bromination step introduces the bromine atom at the 6-position of the isoquinoline ring, which is essential for subsequent coupling reactions. Finally, the imidodicarbonic acid core is assembled via a combination of nucleophilic substitution and esterification reactions using tert-butanol as a solvent.
One of the most exciting developments in this area is the use of imidodicarbonic acid derivatives in click chemistry applications. The presence of both aromatic and aliphatic functional groups allows for efficient cross-coupling reactions with various partners. For example, Sonogashira coupling has been successfully employed to introduce additional functional groups into the molecule without compromising its stability. This versatility makes it an ideal candidate for constructing complex molecular architectures.
In terms of material science applications, this compound has shown promise as a precursor for advanced polymers and coatings. The combination of aromaticity and bulky substituents provides excellent thermal stability and mechanical properties to materials derived from this compound. Researchers are currently investigating its potential use in high-performance adhesives and electronic materials.
Another area where this compound has made an impact is in catalysis. The imidodicarbonic acid core can act as a chiral auxiliary or ligand in asymmetric catalysis reactions. Recent experiments have demonstrated its ability to induce high enantioselectivity in aldol reactions under mild conditions. This opens up new possibilities for synthesizing chiral molecules with high optical purity.
In conclusion, Imidodicarbonic acid, 2-(6-bromo-1-isoquinolinyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS No. 911305-48-1) is a multifaceted compound with significant potential across various fields of chemistry. Its unique structure enables diverse chemical transformations and applications ranging from drug discovery to materials science. As research continues to uncover new properties and uses for this molecule, it is poised to become an indispensable tool in modern chemical synthesis.
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